Enhanced Substrate Affinity for Xanthine Oxidase Relative to Xanthine
7,9-Dihydro-1H-purine-6,8-dione (6,8-dihydroxypurine) is an effective substrate for bovine milk xanthine oxidase, with kinetic parameters that differentiate it from its isomer, xanthine. The compound exhibits a Michaelis constant (Km) of 5 ± 1 μM, compared to a Km of 8 ± 1 μM for xanthine, indicating a higher apparent affinity for the enzyme under identical assay conditions (0.1 M sodium pyrophosphate, 0.3 mM EDTA, pH 8.5, 25°C) [1]. The catalytic constant (kcat) is comparable for both substrates at 15 ± 0.4 s⁻¹ for 6,8-dihydroxypurine and 15 s⁻¹ for xanthine, resulting in a higher catalytic efficiency (kcat/Km) for the target compound [1].
| Evidence Dimension | Enzyme Kinetics (Km) |
|---|---|
| Target Compound Data | 5 ± 1 μM |
| Comparator Or Baseline | Xanthine: 8 ± 1 μM |
| Quantified Difference | ~38% lower Km (higher apparent affinity) |
| Conditions | Bovine milk xanthine oxidase, pH 8.5, 25°C, 0.1 M sodium pyrophosphate, 0.3 mM EDTA |
Why This Matters
This higher affinity directly impacts experimental design in studies of purine metabolism, enabling more sensitive kinetic assays and potentially reducing the required substrate concentration for a given reaction rate.
- [1] Cao, H., Pauff, J. M., & Hille, R. (2010). Substrate orientation and catalytic specificity in the action of xanthine oxidase: the sequential hydroxylation of hypoxanthine to uric acid. Journal of Biological Chemistry, 285(36), 28044-28053. DOI: 10.1074/jbc.M110.128561 View Source
